molecular formula C17H21ClN4O4S B11271743 ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11271743
M. Wt: 412.9 g/mol
InChI Key: IRAZMLFSQJYKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound with a molecular formula of C22H23ClN4O4S. This compound is notable for its unique structure, which includes a piperazine ring, a pyrazole ring, and a sulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylpiperazine with a sulfonyl chloride derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of industrial reactors, automated control systems for temperature and pressure, and continuous monitoring of reaction progress. The purification process may involve crystallization, filtration, and chromatography techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

Ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine and pyrazole rings are known to interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Ethyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21ClN4O4S

Molecular Weight

412.9 g/mol

IUPAC Name

ethyl 5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C17H21ClN4O4S/c1-3-26-17(23)14-11-19-20-16(14)27(24,25)22-8-6-21(7-9-22)15-10-13(18)5-4-12(15)2/h4-5,10-11H,3,6-9H2,1-2H3,(H,19,20)

InChI Key

IRAZMLFSQJYKHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.